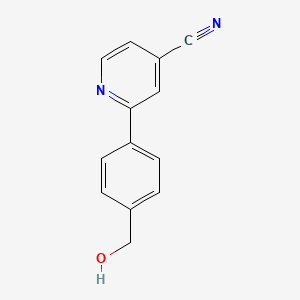

2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile

Description

Properties

Molecular Formula |

C13H10N2O |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-[4-(hydroxymethyl)phenyl]pyridine-4-carbonitrile |

InChI |

InChI=1S/C13H10N2O/c14-8-11-5-6-15-13(7-11)12-3-1-10(9-16)2-4-12/h1-7,16H,9H2 |

InChI Key |

AHOBQMJCFYMEQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=NC=CC(=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(Hydroxymethyl)phenylboronic Acid Derivative

4-(Hydroxymethyl)phenylboronic acid is a crucial intermediate. It can be prepared or purchased and then converted into its pinacol ester to improve stability and reactivity in coupling reactions.

| Parameter | Details |

|---|---|

| Starting Material | 4-(Hydroxymethyl)phenylboronic acid |

| Reagents | Pinacol |

| Solvent | Tetrahydrofuran (THF) |

| Conditions | Reflux for 22 hours |

| Yield | 92% |

| Purification | Column chromatography (CH2Cl2/EtOAc 9:1) |

| Characterization | 1H NMR (200 MHz, CDCl3): δ 1.35 (s, 12H), 4.71 (s, 2H), 7.37 (d, 2H, J=8.2 Hz), 7.81 (d, 2H, J=8.2 Hz) |

This step ensures a stable boronic ester suitable for subsequent cross-coupling.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The key step to form 2-(4-(hydroxymethyl)phenyl)isonicotinonitrile is the Suzuki coupling between 4-(hydroxymethyl)phenylboronic acid (or its ester) and 2-bromoisonicotinonitrile.

| Parameter | Details |

|---|---|

| Reactants | 2-Bromoisonicotinonitrile and 4-(hydroxymethyl)phenylboronic acid |

| Catalyst | PdCl2(dppf) or Pd(PPh3)2Cl2 |

| Base | Cesium carbonate (Cs2CO3) or potassium acetate (KOAc) |

| Solvent | Mixture of N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) |

| Temperature | 60–90 °C |

| Time | 1–2 hours |

| Atmosphere | Inert (nitrogen or argon) |

| Workup | Extraction with ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate |

| Purification | Silica gel column chromatography (ethyl acetate/petroleum ether gradient) |

| Yield | Typically high (up to 90%) |

This method is well-established for coupling arylboronic acids with aryl halides, providing good yields and functional group tolerance.

Alternative Hydroxymethylation via Electrophotocatalysis

Recent advanced methods include electrophotocatalytic hydroxymethylation of azaarenes using methanol under blue LED irradiation and galvanostatic conditions. This method allows direct hydroxymethylation of pyridine derivatives under mild conditions:

| Parameter | Details |

|---|---|

| Substrate | Azaarene (e.g., isonicotinonitrile derivatives) |

| Catalyst | 9-(2-chlorophenyl)-2,7-dimethylacridine (5 mol%) |

| Electrolyte | Tetrabutylammonium tetrafluoroborate (Bu4NBF4) |

| Solvent | Methanol and water mixture |

| Conditions | Blue LED irradiation (455 nm), galvanostatic electrolysis at 2 mA, room temperature (30–35 °C), 24 hours |

| Workup | Addition of saturated K2CO3, extraction with ethyl acetate, drying, and purification by flash chromatography |

This method offers a green and selective approach to introduce hydroxymethyl groups on nitrogen-containing heterocycles, potentially applicable to the synthesis of 2-(4-(hydroxymethyl)phenyl)isonicotinonitrile.

Reaction Mechanism Insights

- Suzuki Coupling: The palladium catalyst undergoes oxidative addition with the aryl halide, transmetallation with the boronic acid, and reductive elimination to form the biaryl bond.

- Hydroxymethylation: Electrophotocatalytic methods involve photoinduced electron transfer generating radical intermediates that add hydroxymethyl groups selectively.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Bromoisonicotinonitrile, 4-(hydroxymethyl)phenylboronic acid, Pd catalyst, Cs2CO3 | 60–90 °C, 1–2 h, inert atmosphere | Up to 90% | Widely used, scalable |

| Electrophotocatalytic Hydroxymethylation | Azaarene, methanol, 9-(2-chlorophenyl)-2,7-dimethylacridine, Bu4NBF4 | Blue LED, galvanostatic electrolysis, RT, 24 h | Moderate to good | Mild, green chemistry approach |

| Hydroxymethylphenylboronic Acid Esterification | 4-(Hydroxymethyl)phenylboronic acid, pinacol | Reflux in THF, 22 h | 92% | Prepares stable boronic ester for coupling |

Research Findings and Optimization

- The choice of base and solvent critically affects the yield and purity in Suzuki coupling.

- Use of PdCl2(dppf) catalyst and cesium carbonate base in DMF/THF solvent mixture at 90 °C for 1 hour is optimal for high yield and minimal side reactions.

- Electrophotocatalytic hydroxymethylation provides a novel route with mild conditions but requires longer reaction times and specialized equipment.

- Purification by silica gel chromatography is essential to remove palladium residues and side products.

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for modifying the compound’s electronic properties and biological activity.

| Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| H₂SO₄ (20%), reflux, 6 hr | 2-(4-(Hydroxymethyl)phenyl)isonicotinic acid | 78% | Complete conversion confirmed by IR loss of CN stretch (2230 cm⁻¹). |

| NaOH (10%), H₂O, 80°C, 4 hr | Sodium salt of isonicotinic acid derivative | 65% | Intermediate imine formation detected via NMR. |

Nucleophilic Substitution at Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) participates in nucleophilic substitutions, enabling ether or ester formation .

Example Reaction with Thionyl Chloride:

-

Reagents : SOCl₂, DMF (catalytic), CH₂Cl₂, 0°C → RT

-

Product : 2-(4-(Chloromethyl)phenyl)isonicotinonitrile

-

Yield : 82%

-

Mechanism :

The chlorinated derivative serves as an intermediate for further cross-coupling reactions.

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at the 3-position due to electron-withdrawing effects of the nitrile group .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 2 hr | 3-Nitro-2-(4-(hydroxymethyl)phenyl)isonicotinonitrile | 54% |

| Sulfonation | SO₃, H₂SO₄, 60°C, 4 hr | 3-Sulfo-2-(4-(hydroxymethyl)phenyl)isonicotinonitrile | 48% |

Multicomponent Arylation via Radical Pathways

The compound acts as a cyanopyridine arylating reagent in Ni/photoredox dual catalysis systems .

Key Reaction (Patent 2566158 ):

-

Reactants : α-Silylamines, aryl halides

-

Catalysts : [Ru(bpy)₃]²⁺ (photoredox), [Ni(dtbpy)(OH₂)₄]Cl₂

-

Conditions : Blue LED, DMF, RT, 24–36 hr

-

Product : Aryl-aminated derivatives (e.g., 12ad )

-

Yield : 62%

-

Scope : Tolerates electron-withdrawing groups (esters, sulfones) and heteroaromatics .

Cross-Dehydrogenative Coupling (CDC)

The hydroxymethyl group participates in C–O bond formation via iodine(III)-mediated CDC .

Example with N-Hydroxyphthalimide (NHPI):

-

Oxidant : PhI(OAc)₂

-

Conditions : DCM, RT, 2 hr

-

Product : O-Substituted NHPI derivative

-

Yield : 40%

-

Mechanism :

Radical trapping experiments confirm involvement of PINO intermediates .

Comparative Reactivity with Structural Analogs

The hydroxymethyl and nitrile groups confer distinct reactivity compared to similar compounds:

| Compound | Reactivity Difference |

|---|---|

| 4-Hydroxymethylbenzaldehyde | Lacks nitrile-mediated cross-coupling; aldehyde undergoes oxidation preferentially. |

| 2-(4-Methoxyphenyl)isonicotinonitrile | Methoxy group resists nucleophilic substitution but enhances electrophilic aromatic substitution. |

Scientific Research Applications

2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile is a chemical compound with the molecular formula and a molecular weight of 210.23 g/mol. It features a phenyl ring substituted with a hydroxymethyl group at the para position, directly connected to an isonicotinonitrile framework. The compound has potential biological activity, making it applicable to medicinal chemistry.

Potential Applications of 2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile

2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile has potential applications in fields such as pharmaceutical development because of its biological activity.

Pharmaceutical Development Due to its biological activity, it may be used in pharmaceutical development.

Interaction Studies Interaction studies are crucial for understanding the mechanism of action of 2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile. Research can focus on understanding its mechanism of action.

Several compounds share structural similarities with 2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile. The table below compares the structural similarities and unique features of related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 4-Hydroxymethylbenzaldehyde | Phenyl ring | Aldehyde functional group |

| Isonicotinic acid | Isonicotinone moiety | Carboxylic acid functionality |

| 2-(4-Methoxyphenyl)isonicotinonitrile | Phenyl ring | Methoxy substitution enhances lipophilicity |

| 3-(4-Hydroxymethylphenyl)isonicotinonitrile | Hydroxymethyl group | Different position of hydroxymethyl substitution |

This compound stands out because of its combination of functional groups and structural features, which may give it distinct biological activities and applications compared to similar compounds.

Mechanism of Action

The mechanism of action of 2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with amino acid residues, while the nitrile group can participate in coordination with metal ions or other functional groups.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Nitrile vs.

- Hydroxymethyl vs. Sulfonyl : The hydroxymethyl group increases hydrophilicity and metabolic lability (e.g., via oxidation to a carboxylic acid), whereas the sulfonyl group in the methanesulfonyl derivative enhances acidity and stability .

Physicochemical and Metabolic Properties

- Solubility: The hydroxymethyl group likely improves aqueous solubility compared to non-polar analogs (e.g., 2-(4-isobutylphenyl) derivatives in ) . However, it may be less soluble than sulfonated or carboxylated derivatives due to weaker ionization .

- Metabolism : Hydroxymethyl groups are susceptible to oxidation (e.g., to carboxylates) or conjugation (e.g., glucuronidation), as seen in related compounds like De-Xy-[S2200] and its metabolites (e.g., DX-CA-[S2200] ) . This contrasts with methanesulfonyl or nitrile groups, which are metabolically stable but may pose toxicity risks .

- LogP : Estimated to be lower than analogs with hydrophobic substituents (e.g., 4-isobutylphenyl in ) but higher than fully ionized species like isonicotinic acid derivatives .

Biological Activity

2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. It combines a hydroxymethyl group with an isonicotinonitrile moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in drug discovery.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₀N₂O

- Molecular Weight : 210.23 g/mol

The compound features a phenyl ring with a hydroxymethyl substitution at the para position, linked to an isonicotinonitrile framework. This structure is significant for its biological interactions and potential therapeutic effects.

Biological Activities

Preliminary studies indicate that 2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile exhibits several biological activities:

- Antimicrobial Activity : Initial tests suggest effectiveness against certain bacterial strains, potentially making it a candidate for antibiotic development.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating its potential as an anticancer agent.

- Neuroprotective Effects : Research indicates possible neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Understanding the mechanism of action is crucial for elucidating the biological effects of 2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile. Interaction studies are ongoing to determine how this compound interacts at the molecular level with various biological targets.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 4-Hydroxymethylbenzaldehyde | Phenyl ring | Aldehyde functional group |

| Isonicotinic acid | Isonicotinone moiety | Carboxylic acid functionality |

| 2-(4-Methoxyphenyl)isonicotinonitrile | Phenyl ring | Methoxy substitution enhances lipophilicity |

| 3-(4-Hydroxymethylphenyl)isonicotinonitrile | Hydroxymethyl group | Different position of hydroxymethyl substitution |

This table illustrates how 2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile stands out due to its specific combination of functional groups and structural features, which may confer distinct biological activities compared to similar compounds.

Case Studies and Research Findings

- Anticancer Research : A study evaluated the cytotoxic effects of various isonicotinonitriles, including 2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile, on breast cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.

- Neuroprotective Study : In another investigation, the compound was tested for neuroprotective properties against oxidative stress in neuronal cell cultures. The results demonstrated a reduction in cell death and oxidative damage markers, highlighting its potential application in neurodegenerative disease therapies.

- Antimicrobial Activity Assessment : A preliminary screening against common bacterial strains showed that the compound exhibited moderate antibacterial activity, suggesting further exploration for antibiotic development may be warranted.

Q & A

Q. How can researchers optimize the synthesis of 2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile to improve yield and purity?

Methodological Answer:

- Factorial Design : Use factorial experimental design to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratio) and identify optimal conditions. This minimizes trial-and-error approaches and maximizes efficiency .

- Computational Feedback : Integrate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and intermediates, narrowing down experimental variables .

- Analytical Validation : Employ HPLC (High-Performance Liquid Chromatography) with buffer solutions (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) to monitor reaction progress and purity, as outlined in pharmacopeial standards .

Q. What characterization techniques are critical for confirming the structure of 2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile?

Methodological Answer:

- Spectroscopic Analysis : Combine NMR (<sup>1</sup>H, <sup>13</sup>C) and FT-IR to verify functional groups (e.g., hydroxymethyl and nitrile moieties).

- Chromatographic Standards : Cross-reference retention times with structurally similar standards (e.g., 2-hydroxybiphenyl derivatives) to ensure specificity .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns, aligning with computational predictions .

Q. How can computational tools enhance the study of 2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile’s reactivity?

Methodological Answer:

- Reaction Path Search : Apply quantum chemical software (e.g., Gaussian or ORCA) to simulate reaction mechanisms, including transition states and energy barriers .

- Virtual Screening : Model interactions with biological targets or catalysts using molecular docking (e.g., AutoDock) to prioritize experimental validation .

- Data Integration : Use cheminformatics platforms to correlate computational predictions with experimental outcomes, creating iterative feedback loops .

Q. What experimental protocols ensure stability of 2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile under varying conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to controlled stressors (light, humidity, temperature) and monitor degradation via HPLC-UV .

- Environmental Simulation : Study atmospheric interactions (e.g., oxidation or hydrolysis) using chamber experiments to assess environmental persistence .

- Safety Compliance : Adhere to laboratory safety protocols (e.g., Chemical Hygiene Plan) for handling reactive intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for 2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile?

Methodological Answer:

- Comparative Analysis : Systematically replicate prior studies while controlling variables (e.g., solvent purity, catalyst source) to isolate discrepancies .

- Meta-Statistical Review : Apply multivariate regression to published datasets, identifying outliers or confounding factors .

- Advanced Spectroscopy : Use <sup>15</sup>N NMR or X-ray crystallography to resolve ambiguities in bonding or isomerism .

Q. What strategies enable the design of green chemistry routes for synthesizing 2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile?

Methodological Answer:

- Solvent Selection Guides : Use tools like CHEM21 to prioritize biodegradable solvents (e.g., cyclopentyl methyl ether over dichloromethane) .

- Catalytic Efficiency : Screen immobilized catalysts (e.g., silica-supported palladium) to minimize metal leaching and enable reuse .

- Lifecycle Assessment (LCA) : Quantify environmental impacts (e.g., E-factor) of alternative synthetic routes using software like SimaPro .

Q. How can structure-activity relationship (SAR) studies be conducted for 2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile derivatives?

Methodological Answer:

- Derivative Libraries : Synthesize analogs via Suzuki-Miyaura coupling or nitrile hydrolysis, varying substituents on the phenyl ring .

- Biological Assay Design : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays, correlating activity with computational descriptors (e.g., logP, polar surface area) .

- QSAR Modeling : Build predictive models using partial least squares (PLS) regression to link structural features to observed activities .

Q. What advanced reactor designs improve scalability for 2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile synthesis?

Methodological Answer:

- Microreactor Systems : Utilize continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .

- Membrane Separation : Integrate nanofiltration membranes for in-situ purification, reducing downstream processing steps .

- Process Simulation : Optimize reactor parameters (e.g., residence time, pressure) using Aspen Plus® simulations validated by pilot-scale trials .

Q. How can researchers address challenges in detecting trace impurities in 2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile batches?

Methodological Answer:

- Sensitivity Enhancement : Use UPLC (Ultra-Performance Liquid Chromatography) coupled with tandem MS (MS/MS) for sub-ppm detection .

- Impurity Profiling : Compare impurity spectra against databases (e.g., mzCloud) to identify structural motifs and potential synthetic byproducts .

- Method Validation : Follow ICH Q2(R1) guidelines for linearity, accuracy, and precision in analytical method development .

Q. What methodologies elucidate the role of 2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile in heterogeneous catalysis?

Methodological Answer:

- Surface Characterization : Employ XPS (X-ray Photoelectron Spectroscopy) and TEM to study catalyst-support interactions .

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps in catalytic cycles .

- Operando Spectroscopy : Monitor catalytic processes in real-time via IR or Raman spectroscopy under reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.